molecular formula C27H53N3O14 B605810 Azido-PEG12-acid CAS No. 1167275-20-3

Azido-PEG12-acid

Cat. No. B605810
CAS RN: 1167275-20-3
M. Wt: 643.73
InChI Key: DYFODOGACDHUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG12-acid is a monodisperse PEG (Polyethylene Glycol) containing an azide group with a terminal carboxylic acid . It is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG12-acid is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of Azido-PEG12-acid is 643.72 . Its molecular formula is C27H53N3O14 . The SMILES string representation of its structure is OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O .


Chemical Reactions Analysis

The azide group in Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Azido-PEG12-acid is an off-white to light yellow oil . It is soluble in water, DMSO, DCM, and DMF . It can be stored at -20°C for up to 3 years in pure form, and for up to 2 years at 4°C .

Scientific Research Applications

Cell Adhesion, Migration, and Shape Change

Azido-PEG12-acid has been used in creating substrates for dynamic cell adhesion. This technique, involving cell-repellent azido-[polylysine-g-PEG], can rapidly trigger cell adhesion through the addition of a functional peptide to the culture medium. It has diverse applications, including tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).

Site-Specific PEGylation of Proteins

Azido-PEG12-acid is utilized in a PEGylation methodology involving the site-specific incorporation of para-azidophenylalanine into proteins. This approach is useful for selectively PEGylating proteins, potentially enhancing their therapeutic applications (Deiters et al., 2004).

Antiviral Drug Delivery

In the context of antiviral drug delivery, azido-PEG12-acid has been a part of the development of hybrid nanoparticles. For instance, in the creation of zidovudine-loaded nanoparticles, which showed improved cellular internalization, suggesting potential in HIV/AIDS therapy (Joshy et al., 2017).

Synthesis of Azido-Terminated Heterobifunctional PEGs

Azido-PEG12-acid is synthesized for applications in “click” conjugation chemistry. These derivatives, with primary amine and carboxyl end groups, allow for the conjugation of various ligands with alkyne groups (Hiki & Kataoka, 2007).

Microwave-Assisted Click Chemistry for Drug Conjugation

The use of azido-carrying polymers in microwave-assisted click chemistry has been explored for the development of functionalized copolymers for drug conjugation, demonstrating potential in drug delivery systems (Hu et al., 2013).

Quantification of Functionalized PEG Azides

Research has focused on quantifying azide incorporation into PEG polymers, critical for their effective use in conjugation chemistry and targeted drug delivery. This has implications for nanoparticle-forming polymeric systems (Semple et al., 2016).

Bioconjugation of Biotin via In Situ Click Chemistry

Azido-PEG12-acid has been used in the bioconjugation of biotin to polymeric micelles' interfaces, creating a functional interface between hydrophilic and hydrophobic components. This has applications in targeted drug delivery (Wang et al., 2009).

Vibrational Signaling in Polyethylene Glycol Chains

Azido-PEG12-acid has been studied for its role in vibrational signaling along polyethylene glycol chains, offering potential for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

Heterobifunctional Linkers for Conjugation to Molecular Probes

Azido-PEG12-acid is crucial in the synthesis of heterobifunctional linkers, aiding in the conjugation of ligands to molecular probes for studying protein dynamics (Bertozzi & Bednarski, 1991).

Mechanism of Action

Azido-PEG12-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Azido-PEG12-acid is intended for research use only . It is not intended for diagnostic or therapeutic use . For more detailed safety information, please refer to the Safety Data Sheet .

Future Directions

Azido-PEG12-acid is a valuable tool in the field of drug delivery due to its role in the synthesis of PROTACs . Its use in click chemistry makes it a versatile reagent for creating stable linkages in a variety of applications . As research progresses, we can expect to see Azido-PEG12-acid being used in more innovative ways to develop targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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